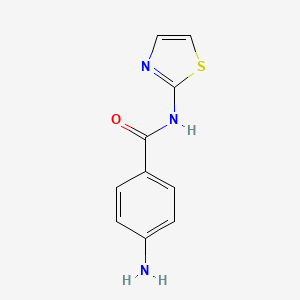

4-amino-N-(1,3-thiazol-2-yl)benzamide

Übersicht

Beschreibung

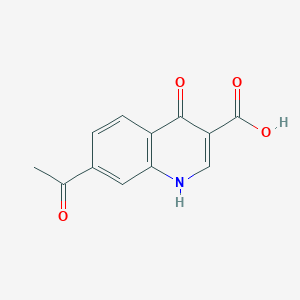

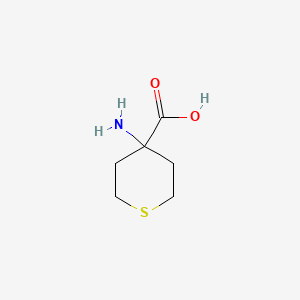

4-amino-N-(1,3-thiazol-2-yl)benzamide is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .

Synthesis Analysis

The synthesis of compounds similar to 4-amino-N-(1,3-thiazol-2-yl)benzamide has been reported in the literature. For instance, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were designed and synthesized to serve as EGFR/HER-2 dual-target inhibitors . Another study reported the synthesis of a nickel complex of a similar compound, 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide .Molecular Structure Analysis

The molecular structure of 4-amino-N-(1,3-thiazol-2-yl)benzamide can be analyzed using various techniques such as IR spectroscopy and DFT/B3LYP calculations . The optimized geometry of the complex can be derived from these calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-(1,3-thiazol-2-yl)benzamide can be inferred from similar compounds. For instance, a similar compound, 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide, has an average mass of 334.417 Da and a monoisotopic mass of 334.055817 Da .Wissenschaftliche Forschungsanwendungen

Application in Medical Field

Scientific Field

Medical Research

Application Summary

4-amino-N-(1,3-thiazol-2-yl)benzamide has been explored for its potential in treating various medical conditions due to its structural similarity to thiazole-based molecules known for their therapeutic properties .

Methods of Application

The compound is typically synthesized in a laboratory setting and then subjected to various in vitro and in vivo tests to determine its efficacy and safety profile. Dosage and administration methods are tailored based on the condition being treated.

Results Summary

While specific quantitative data from recent studies was not available, thiazole derivatives have historically shown promise in medical applications, suggesting potential efficacy for 4-amino-N-(1,3-thiazol-2-yl)benzamide in similar therapeutic roles.

Application in Industrial Field

Scientific Field

Industrial Chemistry

Application Summary

In the industrial sector, this compound’s derivatives have been investigated for their role in corrosion inhibition, particularly for metals like copper .

Methods of Application

The compound is applied in varying concentrations to metal surfaces and exposed to corrosive environments. The effectiveness is measured through weight loss methods and electrochemical impedance spectroscopy.

Results Summary

Studies have shown that at higher concentrations, derivatives of 4-amino-N-(1,3-thiazol-2-yl)benzamide can inhibit copper corrosion by up to 84%, demonstrating significant industrial utility .

Application in Biological Field

Scientific Field

Biology

Application Summary

The biological activities of thiazole compounds, including antimicrobial and antitumor properties, have been well-documented, with 4-amino-N-(1,3-thiazol-2-yl)benzamide being no exception .

Methods of Application

Biological assays such as cell viability tests, MIC determination, and enzyme inhibition studies are used to assess the biological activity of the compound.

Results Summary

Thiazole derivatives have shown a range of biological activities, which suggests that 4-amino-N-(1,3-thiazol-2-yl)benzamide could also exhibit similar bioactivities, although specific results for this compound were not detailed in the available literature.

Application in Drug Industry

Scientific Field

Pharmaceutical Sciences

Application Summary

Thiazole derivatives are prominent in drug design due to their presence in several commercial drugs. The compound may serve as a pharmacophore for developing new medications .

Methods of Application

Drug development processes involve the synthesis of derivatives, followed by pharmacokinetic and pharmacodynamic studies, along with clinical trials to establish therapeutic efficacy.

Results Summary

Given the historical success of thiazole compounds in drug development, there is potential for 4-amino-N-(1,3-thiazol-2-yl)benzamide to be developed into a clinically useful drug, though specific clinical data was not found.

Application in Cancer Treatment

Scientific Field

Oncology

Application Summary

Thiazole derivatives have been studied for their antitumor activities, with some being developed into clinical drugs. 4-amino-N-(1,3-thiazol-2-yl)benzamide could potentially be used in cancer treatment protocols .

Methods of Application

The compound would be used in conjunction with other chemotherapy agents, with its efficacy measured through tumor size reduction and patient survival rates.

Results Summary

While direct data on 4-amino-N-(1,3-thiazol-2-yl)benzamide was not available, related compounds have shown promise in reducing tumor growth, indicating potential for cancer treatment applications.

Application in Antibacterial Research

Scientific Field

Microbiology

Application Summary

The antibacterial properties of thiazole derivatives make them candidates for developing new antibiotics. 4-amino-N-(1,3-thiazol-2-yl)benzamide may contribute to this field of research .

Methods of Application

Antibacterial assays, such as disk diffusion and broth microdilution methods, are used to test the efficacy of the compound against various bacterial strains.

Results Summary

Derivatives of the compound have shown emergent antibacterial activity, suggesting that 4-amino-N-(1,3-thiazol-2-yl)benzamide could also possess antibacterial properties, although specific studies on this compound were not detailed.

Application in Antioxidant Research

Scientific Field

Biochemistry

Application Summary

Thiazole derivatives have been recognized for their antioxidant properties, which are crucial in combating oxidative stress in biological systems .

Methods of Application

The antioxidant capacity is often measured using assays like DPPH radical scavenging activity and reducing power assays. The compound is tested at different concentrations to evaluate its efficacy.

Results Summary

While specific data on 4-amino-N-(1,3-thiazol-2-yl)benzamide was not available, related thiazole compounds have demonstrated significant antioxidant activities, suggesting potential benefits in reducing oxidative damage.

Application in Analgesic Development

Scientific Field

Pharmacology

Application Summary

Thiazole derivatives have been explored for their analgesic properties, which can be harnessed to develop new pain-relief medications .

Methods of Application

Analgesic properties are typically assessed through in vivo animal models, such as the hot plate test and tail-flick test, to determine the pain-relieving effects of the compound.

Results Summary

Related thiazole compounds have shown promising analgesic effects, indicating that 4-amino-N-(1,3-thiazol-2-yl)benzamide may also possess similar properties, although direct evidence is needed.

Application in Neuroprotective Agent Research

Scientific Field

Neurology

Application Summary

Thiazole derivatives are investigated for their neuroprotective effects, which could lead to treatments for neurodegenerative diseases .

Methods of Application

Neuroprotective effects are evaluated using cell culture models of neurotoxicity and animal models of neurodegenerative diseases, assessing the compound’s ability to preserve neuronal health.

Results Summary

Research on related compounds suggests potential neuroprotective activities for thiazole derivatives, which could extend to 4-amino-N-(1,3-thiazol-2-yl)benzamide.

Application in Antimicrobial Agent Synthesis

Application Summary

The antimicrobial potential of thiazole derivatives makes them candidates for synthesizing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Methods of Application

The antimicrobial activity is determined using methods like the agar well diffusion method and MIC (Minimum Inhibitory Concentration) determination.

Results Summary

Thiazole compounds have been effective against a variety of microbial strains, suggesting that 4-amino-N-(1,3-thiazol-2-yl)benzamide could contribute to the development of new antimicrobial agents.

Application in Anti-Inflammatory Drug Research

Scientific Field

Immunology

Application Summary

Thiazole derivatives are known for their anti-inflammatory properties, which are beneficial in treating inflammatory diseases .

Methods of Application

Anti-inflammatory effects are assessed using in vitro assays like inhibition of pro-inflammatory cytokines and in vivo models like carrageenan-induced paw edema.

Results Summary

Given the anti-inflammatory activities of related thiazole compounds, 4-amino-N-(1,3-thiazol-2-yl)benzamide may also be effective in reducing inflammation.

Application in Antiviral Research

Scientific Field

Virology

Application Summary

Thiazole derivatives have been studied for their antiviral properties, particularly against HIV and influenza viruses .

Zukünftige Richtungen

The future directions for the study of 4-amino-N-(1,3-thiazol-2-yl)benzamide could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications in pharmaceuticals could be investigated. For instance, the development of novel therapeutic agents for a variety of pathological conditions could be a potential future direction .

Eigenschaften

IUPAC Name |

4-amino-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSMNBJMZQGXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-amino-N-(1,3-thiazol-2-yl)benzamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)